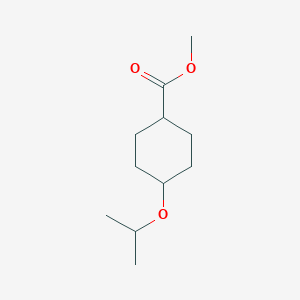

Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-propan-2-yloxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-8(2)14-10-6-4-9(5-7-10)11(12)13-3/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSIDDBRTITWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCC(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224582-23-3 | |

| Record name | methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-isopropoxycyclohexanecarboxylate: Structure, Properties, and Synthetic Strategies for Drug Development

This guide provides a comprehensive technical overview of methyl 4-isopropoxycyclohexanecarboxylate, a functionalized cyclohexane derivative of increasing interest to researchers, scientists, and drug development professionals. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues to present a robust profile of its chemical structure, stereoisomerism, physicochemical properties, and potential applications. We will explore rational synthetic approaches, predict spectroscopic characteristics, and discuss its relevance in the context of medicinal chemistry and pharmacokinetics.

Molecular Structure and Stereoisomerism

Methyl 4-isopropoxycyclohexanecarboxylate is a disubstituted cyclohexane derivative featuring a methyl ester and an isopropoxy group at the 1 and 4 positions, respectively. The core of the molecule is a cyclohexane ring, which adopts a chair conformation to minimize steric strain.

Chemical Structure:

-

Molecular Formula: C₁₁H₂₀O₃

-

Molecular Weight: 200.28 g/mol

-

IUPAC Name: methyl 4-isopropoxycyclohexane-1-carboxylate

The 1,4-disubstitution pattern on the cyclohexane ring gives rise to cis and trans geometric isomers. This isomerism is a critical consideration in drug design, as the spatial arrangement of substituents can significantly impact a molecule's interaction with biological targets.

-

Cis Isomer: The methyl carboxylate and isopropoxy groups are on the same side of the cyclohexane ring. In the most stable chair conformation, one substituent will be in an axial position and the other in an equatorial position.

-

Trans Isomer: The methyl carboxylate and isopropoxy groups are on opposite sides of the ring. The most stable conformation will have both bulky substituents in the equatorial positions, minimizing steric hindrance. Generally, the trans isomer is thermodynamically more stable.

Caption: Geometric isomers of methyl 4-isopropoxycyclohexanecarboxylate.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of methyl 4-isopropoxycyclohexanecarboxylate, extrapolated from data for analogous compounds such as methyl 4-hydroxycyclohexanecarboxylate and methyl 4-methoxycyclohexanecarboxylate. These properties are crucial for predicting the compound's behavior in various experimental and biological systems.

| Property | Predicted Value | Rationale/Comparison |

| Boiling Point | ~220-240 °C | Higher than methyl 4-hydroxycyclohexanecarboxylate due to increased molecular weight and the ether linkage. |

| Melting Point | < 25 °C (liquid at room temp) | Similar to other non-polar substituted cyclohexane esters. |

| Density | ~0.98 - 1.02 g/cm³ | In line with related alkyl cyclohexanecarboxylates. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Low solubility in water. | The isopropoxy and methyl ester groups provide some polarity, but the overall molecule is dominated by the nonpolar cyclohexane ring. |

| LogP (o/w) | ~2.5 - 3.5 | The isopropoxy group increases lipophilicity compared to a hydroxyl or methoxy group. |

Synthesis and Manufacturing

A robust and efficient synthesis of methyl 4-isopropoxycyclohexanecarboxylate is critical for its application in research and development. A logical two-step synthetic route is proposed, starting from the commercially available methyl 4-hydroxycyclohexanecarboxylate.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of methyl 4-isopropoxycyclohexanecarboxylate.

Step-by-Step Experimental Protocol

Step 1: Williamson Ether Synthesis

This classic and reliable method is used to form the ether linkage.

-

Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve methyl 4-hydroxycyclohexanecarboxylate (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. The evolution of hydrogen gas will be observed.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Alkylation: Add isopropyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction to room temperature and quench any remaining NaH by the slow addition of water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Step 2: Isomerization to the Trans Isomer (Optional)

For applications where the pure trans isomer is desired, an epimerization step can be performed. This is typically achieved by heating the cis/trans mixture with a strong base, which deprotonates the alpha-carbon to the ester, allowing for equilibration to the more stable trans isomer.

-

Dissolve the mixture of cis and trans methyl 4-isopropoxycyclohexanecarboxylate in a high-boiling point solvent.

-

Add a catalytic amount of a strong base, such as sodium methoxide.

-

Heat the mixture to reflux for several hours, monitoring the isomer ratio by gas chromatography (GC).

-

Upon reaching the desired isomeric ratio, cool the reaction and neutralize the base with a weak acid.

-

Purify the product by fractional distillation or column chromatography to isolate the trans isomer.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for methyl 4-isopropoxycyclohexanecarboxylate, based on known spectral data of similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the isopropoxy group, the methyl ester, and the cyclohexane ring protons.

-

Isopropoxy group: A septet around δ 3.5-3.8 ppm for the CH proton, and a doublet around δ 1.1-1.2 ppm for the two CH₃ groups.

-

Methyl ester: A singlet around δ 3.6-3.7 ppm for the OCH₃ protons.

-

Cyclohexane ring protons: A series of complex multiplets in the region of δ 1.2-2.5 ppm. The chemical shifts of the protons at C1 and C4 will be influenced by the electron-withdrawing nature of the ester and ether groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl carbon: A signal in the downfield region, around δ 175-177 ppm.

-

Carbons attached to oxygen: Signals for the C-O of the ester (OCH₃) around δ 51-52 ppm, the C-O of the isopropoxy group (CH) around δ 70-75 ppm, and the C4 of the cyclohexane ring around δ 75-80 ppm.

-

Isopropoxy methyl carbons: A signal around δ 22-24 ppm.

-

Cyclohexane ring carbons: Signals in the range of δ 25-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O stretch (ester): A strong absorption band around 1730-1740 cm⁻¹.

-

C-O stretch (ester and ether): Strong absorption bands in the region of 1000-1300 cm⁻¹.

-

C-H stretch (alkane): Multiple absorption bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 200.

-

Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃, m/z = 169), the loss of the isopropoxy group (-OCH(CH₃)₂, m/z = 141), and cleavage of the cyclohexane ring.

Applications in Drug Development and Medicinal Chemistry

The methyl 4-isopropoxycyclohexanecarboxylate scaffold is a valuable building block in medicinal chemistry due to the favorable properties imparted by the cyclohexane ring and the isopropoxy group.

The Role of the Cyclohexane Scaffold

The cyclohexane ring serves as a versatile, three-dimensional scaffold that can be functionalized to optimize interactions with biological targets. Its non-planar, conformationally restricted nature can lead to improved binding affinity and selectivity compared to more flexible aliphatic chains or flat aromatic rings. The cis/trans isomerism allows for fine-tuning of the spatial orientation of substituents to achieve optimal target engagement.

The Influence of the Isopropoxy Group

The isopropoxy group can significantly influence the pharmacokinetic properties of a drug candidate.

-

Lipophilicity and Permeability: The isopropoxy group increases the lipophilicity of the molecule compared to a hydroxyl or methoxy group. This can enhance membrane permeability and absorption.

-

Metabolic Stability: The ether linkage of the isopropoxy group is generally more stable to metabolic degradation than an ester or an alcohol, potentially leading to a longer half-life in vivo.

-

Modulation of Physicochemical Properties: The size and shape of the isopropoxy group can be used to modulate solubility, crystal packing, and other physicochemical properties that are critical for drug formulation and delivery.

Potential Therapeutic Areas

Derivatives of methyl 4-isopropoxycyclohexanecarboxylate could be explored in various therapeutic areas where the modulation of lipophilicity and metabolic stability is crucial. These include, but are not limited to, CNS disorders, cardiovascular diseases, and oncology. The scaffold can be further elaborated to incorporate pharmacophores that target specific enzymes or receptors.

Caption: Role of the scaffold in drug development.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Methyl 4-isopropoxycyclohexanecarboxylate represents a promising scaffold for the development of novel therapeutics. Its unique combination of a conformationally restricted cyclohexane ring and a metabolically stable, lipophilic isopropoxy group offers medicinal chemists a valuable tool to fine-tune the properties of drug candidates. While further experimental validation of its properties and biological activities is warranted, the predictive analysis and synthetic strategies outlined in this guide provide a solid foundation for its exploration in drug discovery programs.

References

-

PubChem. Methyl 4-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

- Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

-

ResearchGate. Examples of drugs and drug candidates containing cyclohexylamines. [Link]

- Doc Brown's Chemistry.

An In-depth Technical Guide to the Solubility of Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1] This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate, a substituted cyclohexane derivative. Recognizing the current scarcity of publicly available solubility data for this specific compound, this document serves as a detailed manual, empowering researchers, chemists, and formulation scientists with the theoretical knowledge and practical, step-by-step protocols necessary to generate reliable and reproducible solubility profiles across a range of common organic solvents.

Introduction to Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate and the Imperative of Solubility Data

Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate (C₁₁H₂₀O₃, Molar Mass: 200.28 g/mol ) is an organic ester characterized by a cyclohexane ring substituted with a methyl carboxylate group and an isopropoxy group. While specific applications are not widely documented, its structure, featuring both a hydrogen bond acceptor (ester) and a bulky, lipophilic cyclohexane backbone, suggests its utility as an intermediate in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries.

The solubility of this compound is a cornerstone of its practical application. Accurate solubility data is indispensable for:

-

Process Chemistry: Selecting appropriate solvents for chemical reactions, optimizing reaction kinetics, and facilitating product isolation and purification through crystallization.

-

Formulation Science: Designing stable and effective drug delivery systems, particularly for parenteral or oral liquid dosage forms.

-

Analytical Chemistry: Developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), which require the analyte to be fully dissolved.

This guide will first explore theoretical approaches to predict solvent compatibility and then provide detailed, validated experimental protocols for quantitative solubility determination.

Theoretical Framework for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide invaluable insights, enabling a more targeted and efficient selection of potential solvents.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

A substance is most likely to dissolve in a solvent that has a similar profile of δD, δP, and δH.[4] While the specific HSP values for Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate are not published, they can be estimated using group contribution methods. Esters are generally classified as moderate hydrogen bonding liquids.[2] By comparing the estimated HSP of the solute to the known HSP of various solvents, a ranked list of potential candidates for experimental testing can be created.

COSMO-RS: A Quantum Chemistry Approach

COSMO-RS (COnductor-like Screening MOdel for Real Solvents) is a powerful computational method that predicts thermodynamic properties, including solubility, from first principles.[5] It uses quantum chemical calculations to determine the interaction energies of molecules in a liquid phase.[5][6] This method is particularly advantageous in the early stages of development when experimental data is unavailable, as it requires only the chemical structure of the solute and solvent.[7] A COSMO-RS analysis can generate a predicted solubility profile across a vast array of solvents, significantly narrowing the experimental search space.[8]

Caption: General experimental workflow for solubility determination.

Protocol 1: Gravimetric Method

This method is straightforward and does not require sophisticated analytical instrumentation, relying solely on precise mass measurements. [9][10] Step-by-Step Methodology:

-

Preparation: Add an excess amount of Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate to a known volume (e.g., 5.0 mL) of the selected organic solvent in a sealed, pre-tared vial. The presence of undissolved solid is crucial.

-

Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium (typically 24 to 48 hours). Periodically check to ensure undissolved solid remains.

-

Phase Separation: Remove the vial from the shaker and allow the solid to settle. Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a volumetric pipette and a syringe filter (e.g., 0.22 µm PTFE) to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry evaporating dish. [11]Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling/decomposition point until a constant weight of the dried residue is achieved. [12]5. Calculation:

-

Weight of solute = (Weight of dish + dry residue) - (Weight of empty dish). [9] * Solubility (mg/mL) = Weight of solute (mg) / Volume of supernatant taken (mL).

-

Self-Validation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). If two consecutive measurements show the same concentration, the solution is considered saturated. [9]

Protocol 2: Quantification via HPLC or UV-Vis Spectroscopy

These methods are ideal for higher throughput and when smaller sample volumes are necessary. They rely on comparing the response of the saturated solution to a standard curve of known concentrations. [13][14] Step-by-Step Methodology:

-

Calibration Curve Preparation: Prepare a series of standard solutions of Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate of known concentrations in the chosen solvent. Analyze these standards by HPLC or UV-Vis spectroscopy to generate a calibration curve (Response vs. Concentration).

-

Saturated Solution Preparation: Follow steps 1 and 2 from the Gravimetric Method protocol.

-

Sample Preparation: Withdraw an aliquot of the clear supernatant (as in step 3 of the Gravimetric Method). Dilute this aliquot with a known volume of the solvent to ensure the final concentration falls within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using the same HPLC or UV-Vis method used for the calibration curve.

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor.

-

Trustworthiness: The linearity of the calibration curve (R² > 0.99) is a critical check for the accuracy of this method.

Data Presentation

All experimentally determined solubility data should be meticulously recorded. The following table provides a structured format for presenting the results, allowing for easy comparison across different solvents and conditions.

Table 1: Solubility of Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate

| Organic Solvent | Temperature (°C) | Method Used | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| e.g., Acetonitrile | 25.0 ± 0.5 | Gravimetric | |||

| e.g., Ethyl Acetate | 25.0 ± 0.5 | HPLC | |||

| e.g., Toluene | 25.0 ± 0.5 | Gravimetric | |||

| e.g., Methanol | 25.0 ± 0.5 | HPLC | |||

| e.g., Dichloromethane | 25.0 ± 0.5 | Gravimetric | |||

| e.g., Heptane | 25.0 ± 0.5 | HPLC |

Data to be populated by the researcher based on experimental findings.

Based on the general behavior of similar esters like methyl cyclohexanecarboxylate, good solubility is expected in moderately polar to non-polar organic solvents such as ethyl acetate, chloroform, and benzene, with limited solubility in highly polar solvents like water. [15][16]Esters are also typically soluble in other organic solvents like acetone and methylated spirits. [17]

Conclusion

While direct experimental data for the solubility of Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate is not currently in the public domain, this guide provides the necessary theoretical foundation and robust experimental protocols to generate this crucial information. By combining predictive modeling for solvent selection with meticulous experimental work using validated methods such as gravimetric analysis or HPLC/UV-Vis quantification, researchers can confidently and accurately map the solubility profile of this compound. This data is fundamental to accelerating process development, enabling rational formulation design, and ensuring the successful application of this molecule in scientific research.

References

-

Determination of Solubility by Gravimetric Method . (n.d.). Pharmaffinity. Retrieved from [Link]

-

Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Retrieved from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

COSMO-RS: predict solubilities & fluid thermodynamics . (n.d.). SCM. Retrieved from [Link]

-

COSMO-RS - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 7(1), 01-04. Retrieved from [Link]

-

Eckert, F. (2007). Prediction of Solubility with COSMO-RS. In RSC Publishing. Retrieved from [Link]

-

Manan, Z. A., et al. (2024). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. Frontiers in Chemical Engineering. Retrieved from [Link]

-

Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529. Retrieved from [Link]

-

Kadota, K., et al. (2023). Experimental and theoretical estimation of the Hansen solubility parameters of paramylon esters based on the degrees of substitution and chain lengths of their acyl groups. Biopolymers, 114(11), e23565. Retrieved from [Link]

-

Bendels, S., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3525-3532. Retrieved from [Link]

-

Ketskeméty, I., & Cser, T. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 535-542. Retrieved from [Link]

-

Yamamoto, H. (n.d.). Consideration of Hansen Solubility Parameters. Part 3. Hansen Solubility. Retrieved from [Link]

-

Ester Solubility and Preparation Lab Report . (n.d.). Scribd. Retrieved from [Link]

-

Pan, L., et al. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Request PDF. Retrieved from [Link]

-

Gravimetric Analysis . (n.d.). Wired Chemist. Retrieved from [Link]

-

Solubility Parameters: Theory and Application . (n.d.). American Institute for Conservation. Retrieved from [Link]

-

4 - Solubility - Gravimetric Method | PDF . (n.d.). Scribd. Retrieved from [Link]

-

Shaw, D. G., et al. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. AIP Publishing. Retrieved from [Link]

-

Methyl cyclohexanecarboxylate - Solubility of Things . (n.d.). Solubility of Things. Retrieved from [Link]

-

A Quick Guide to Hansen Solubility Parameters . (n.d.). iFormulate. Retrieved from [Link]

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 3. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 4. iformulate.biz [iformulate.biz]

- 5. COSMO-RS - Wikipedia [en.wikipedia.org]

- 6. scm.com [scm.com]

- 7. approcess.com [approcess.com]

- 8. zenodo.org [zenodo.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Gravimetric Analysis [wiredchemist.com]

- 11. scribd.com [scribd.com]

- 12. pharmajournal.net [pharmajournal.net]

- 13. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. CAS 4630-82-4: Methyl cyclohexanecarboxylate | CymitQuimica [cymitquimica.com]

- 17. scribd.com [scribd.com]

A Technical Guide to Understanding and Determining LogP and Hydrophobicity for 4-Isopropoxy Cyclohexane Esters in Drug Discovery

Abstract

Lipophilicity, a critical physicochemical property, profoundly influences a drug candidate's journey through the body, governing its absorption, distribution, metabolism, and excretion (ADME).[1][] The octanol-water partition coefficient (LogP) is the most widely accepted metric for quantifying this characteristic.[3] This guide provides a comprehensive technical overview of the theoretical and practical aspects of LogP and hydrophobicity, with a specific focus on the 4-isopropoxy cyclohexane ester scaffold, a structure of interest in modern medicinal chemistry. We will explore the causal relationships between molecular structure and lipophilicity, detail rigorous experimental and computational methodologies for LogP determination, and offer insights into the application of this data in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and practical application of these fundamental concepts.

Introduction: The Central Role of Hydrophobicity in Medicinal Chemistry

The ability of a drug molecule to effectively navigate the complex biological environment is fundamentally linked to its hydrophobicity, or its tendency to partition into lipid-rich environments over aqueous ones.[4][5] This property dictates a molecule's capacity to cross cellular membranes, bind to plasma proteins, access target tissues, and be metabolized and cleared from the body.[1][6] An optimal balance of hydrophilicity and lipophilicity is therefore a key objective in the design of new therapeutic agents.

The partition coefficient (P) is the ratio of the equilibrium concentrations of a neutral compound in a two-phase system of two largely immiscible solvents, typically n-octanol and water.[3][7] Due to the wide range of values, it is more conveniently expressed in its logarithmic form, LogP.

-

LogP > 0: Indicates a lipophilic (hydrophobic) compound, with a higher affinity for the n-octanol phase.[1]

-

LogP < 0: Indicates a hydrophilic compound, with a higher affinity for the aqueous phase.[1]

-

LogP = 0: Indicates equal partitioning between the two phases.[1]

The significance of LogP is famously encapsulated in frameworks like Lipinski's Rule of Five, which suggests that for a compound to have good oral bioavailability, its LogP should generally not exceed 5.[8][9] For drugs targeting the central nervous system (CNS), a LogP value around 2 is often considered optimal to facilitate crossing the blood-brain barrier.[1]

The 4-isopropoxy cyclohexane ester moiety represents a versatile scaffold. The cyclohexane ring provides a three-dimensional structure that can offer more contact points with a target protein compared to a flat phenyl ring.[10] The ester and ether functionalities introduce polarity and potential hydrogen bond accepting capabilities, which must be balanced against the inherent lipophilicity of the hydrocarbon core. Understanding and precisely tuning the LogP of this scaffold is paramount for optimizing the pharmacokinetic profile of potential drug candidates.

Theoretical Framework: Understanding Structure-Hydrophobicity Relationships

The LogP of a molecule is an additive-constitutive property, meaning it is influenced by the sum of its constituent atoms and functional groups, as well as their arrangement within the molecular structure. For the 4-isopropoxy cyclohexane ester class, several structural features are key determinants of hydrophobicity:

-

Cyclohexane Core: The saturated hydrocarbon ring is inherently non-polar and significantly contributes to the molecule's lipophilicity.[11][12] Its rigid, chair-like conformation can also influence how the molecule presents its polar groups to the solvent environment.[10]

-

Ester Group (-COO-): This group introduces polarity and acts as a hydrogen bond acceptor. While it decreases overall lipophilicity compared to a simple alkyl chain, its contribution is influenced by its steric accessibility.

-

Isopropoxy Group (-O-CH(CH₃)₂): The ether oxygen is polar and a hydrogen bond acceptor, which can increase hydrophilicity.[13][14] However, this is counteracted by the three non-polar carbon atoms of the isopropyl group. The net effect of this group on LogP is a balance between these opposing characteristics.

Modifications to this scaffold will predictably alter its LogP. For instance, increasing the length of the alkyl chain on the ester or replacing the isopropoxy group with a larger alkoxy group would be expected to increase the LogP. Conversely, introducing additional polar groups like hydroxyls or amines would decrease it.

Methodologies for LogP Determination

The determination of LogP can be approached through experimental methods, which provide empirical data, and computational methods, which offer rapid in-silico predictions.[3][15]

Experimental Approaches

A. Shake-Flask Method (OECD 107)

This is the traditional and most direct method for LogP determination.[3][16] It involves dissolving the test compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the compound in each phase.[7][17]

-

Causality Behind Experimental Choices:

-

n-Octanol as the organic phase: It is chosen because its long alkyl chain mimics the lipid bilayer of cell membranes, yet the hydroxyl group allows it to dissolve a small amount of water, creating a more biologically relevant interface.

-

Pre-saturation of solvents: Both n-octanol and water are pre-saturated with each other to ensure that the volumes of the phases do not change during the experiment, which would affect the concentration measurements.[18]

-

Centrifugation: This step is crucial for achieving a clean separation of the two phases, preventing the formation of micro-emulsions that can lead to inaccurate concentration measurements, a known limitation of this method.[19]

-

Temperature Control: Partitioning is a thermodynamic process, so maintaining a constant temperature is essential for reproducibility.[17]

-

The shake-flask method is considered the "gold standard" for accuracy but is relatively low-throughput and can be challenging for highly lipophilic (LogP > 4) or very hydrophilic (LogP < -2) compounds.[16][20]

B. High-Performance Liquid Chromatography (HPLC) Method

A faster, higher-throughput alternative to the shake-flask method utilizes reversed-phase HPLC (RP-HPLC).[20][21] In this technique, a compound's retention time on a non-polar stationary phase (like C18) is correlated with its hydrophobicity.[22]

-

Principle of Operation: A calibration curve is generated by plotting the known LogP values of a series of standard compounds against the logarithm of their capacity factors (k'). The LogP of the test compound can then be interpolated from this curve based on its measured retention time.[20]

-

Advantages: This method is rapid, requires only a small amount of sample, and is less sensitive to impurities than the shake-flask method.[19] It is well-suited for screening larger numbers of compounds in the early stages of drug discovery.[22]

Computational (In-Silico) Approaches

Computational methods provide rapid LogP estimations before a compound is even synthesized, aiding in the design and prioritization of synthetic targets.[1][3] These methods fall into two main categories:

-

Fragment-based methods (e.g., cLogP): These approaches calculate LogP by summing the contributions of individual molecular fragments and applying correction factors for intramolecular interactions.[23]

-

Property-based methods (e.g., ALOGP): These methods use the whole molecule's properties, such as topological indices or quantum chemical descriptors, to predict LogP.[23][24]

While incredibly useful for high-throughput screening, it's important to recognize that these are predictive models.[25] Their accuracy depends on the quality of the training dataset and the chemical similarity of the new compound to those in the dataset.[25][26]

Experimental and Computational Protocols

Protocol 1: Shake-Flask LogP Determination of a Hypothetical 4-Isopropoxy Cyclohexane Carboxylic Acid Ethyl Ester

This protocol details a self-validating system for determining the LogP of a representative compound from the target class.

Materials:

-

Test Compound: 4-Isopropoxy Cyclohexane Carboxylic Acid Ethyl Ester

-

n-Octanol (reagent grade)

-

Phosphate buffer (pH 7.4, 0.1 M)

-

Centrifuge tubes (glass, with PTFE-lined caps)

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument (e.g., HPLC-UV) for concentration analysis

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate the n-octanol with the phosphate buffer and vice-versa by vigorously shaking them together for 24 hours and allowing the layers to separate.[18]

-

Stock Solution Preparation: Prepare a stock solution of the test compound in pre-saturated n-octanol (e.g., 1 mg/mL).

-

Partitioning: In triplicate, add a known volume of the stock solution to a centrifuge tube. Add a specific volume of pre-saturated buffer to achieve a desired phase volume ratio (e.g., 1:1, 2:1, 1:2 octanol:buffer).

-

Equilibration: Cap the tubes tightly and shake them on a mechanical shaker for a minimum of 2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[27]

-

Phase Separation: Centrifuge the tubes at high speed (e.g., 3000g) for 15 minutes to achieve a sharp separation between the octanol and aqueous layers.[17][28]

-

Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer for analysis.

-

Concentration Analysis: Determine the concentration of the test compound in each aliquot using a validated analytical method (e.g., HPLC-UV).

-

Calculation:

-

Calculate the partition coefficient, P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

Calculate LogP = log₁₀(P)

-

-

Validation: The final LogP value should be reported as the average of the triplicate measurements. The values from different phase ratios should agree within ± 0.3 log units.[17][18]

Caption: Workflow for the experimental determination of LogP using the shake-flask method.

Protocol 2: Computational LogP Estimation

This protocol outlines the steps for obtaining a predicted LogP value using widely available software.

Software/Tools:

-

Molecular drawing software (e.g., ChemDraw, MarvinSketch)

-

Online LogP prediction tools (e.g., SwissADME, Chemicalize) or integrated software suites.[3][29]

Step-by-Step Methodology:

-

Structure Input: Draw the 2D structure of the 4-isopropoxy cyclohexane carboxylic acid ethyl ester using molecular drawing software.

-

SMILES Generation: Convert the drawn structure into its SMILES (Simplified Molecular-Input Line-Entry System) string representation.

-

Prediction Engine: Input the SMILES string into the chosen LogP prediction tool.

-

Select Algorithm: If multiple prediction algorithms are available (e.g., ALOGP, cLogP, XLOGP3), select the desired models. It is good practice to obtain predictions from multiple algorithms to understand the consensus and potential variance.

-

Data Retrieval: Record the predicted LogP values from each algorithm.

-

Interpretation: Compare the values. A tight consensus between different algorithms provides higher confidence in the prediction. Discrepancies may suggest the molecule has structural features that are challenging for certain models.

Data Presentation and Interpretation

To illustrate structure-activity relationships, we can analyze a hypothetical series of 4-isopropoxy cyclohexane esters. The data below is for illustrative purposes only and represents expected trends.

| Compound ID | R Group (on Ester) | Experimental LogP (Shake-Flask, pH 7.4) | Predicted LogP (Consensus) | Notes on Structure-Hydrophobicity Relationship |

| EX-01 | -CH₃ (Methyl) | 3.2 | 3.1 | Baseline compound. |

| EX-02 | -CH₂CH₃ (Ethyl) | 3.7 | 3.6 | Addition of one methylene group increases LogP by ~0.5. |

| EX-03 | -CH₂CH₂OH (Hydroxyethyl) | 2.5 | 2.4 | Addition of a terminal hydroxyl group significantly decreases LogP. |

| EX-04 | -CH₂Ph (Benzyl) | 4.5 | 4.3 | Addition of a lipophilic phenyl ring markedly increases LogP. |

This table clearly demonstrates how systematic structural modifications can be used to modulate the hydrophobicity of the core scaffold, allowing for precise tuning of the molecule's ADME properties.

Sources

- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Drug Elimination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. rc.usf.edu [rc.usf.edu]

- 8. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Cyclohexane - Wikipedia [en.wikipedia.org]

- 13. Ether - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST [cmst.eu]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. enfo.hu [enfo.hu]

- 19. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 20. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 21. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction | MDPI [mdpi.com]

- 24. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. vcclab.org [vcclab.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. agroscope.admin.ch [agroscope.admin.ch]

An In-depth Technical Guide to the Safe Handling of Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate

This guide provides a detailed safety and handling framework for Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate (CAS No. 130853-73-5). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally analogous compounds, including cyclohexane carboxylates and other ester-containing molecules. This approach allows for a robust risk assessment and the implementation of proactive safety measures tailored for research, development, and drug discovery professionals.

Hazard Identification and Risk Assessment

Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate is a substituted cyclohexane ester. Based on the known hazards of similar molecules like methyl cyclohexanecarboxylate, it is prudent to treat this compound with appropriate caution.[1] The primary anticipated hazards include:

-

Flammability: Many organic esters and cyclohexane derivatives are flammable liquids.[1][2] Vapors may be heavier than air and can travel to an ignition source.[3][4] Therefore, it is essential to handle this compound away from open flames, sparks, and other sources of ignition.[1][2][5][6][7]

-

Irritation: Esters can cause irritation upon contact with the skin and eyes.[1][8][9] Prolonged or repeated exposure may lead to dermatitis.[1]

-

Inhalation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1][8] High concentrations of vapors could lead to central nervous system effects such as dizziness or drowsiness.[1][2]

-

Ingestion: While expected to have low ingestion toxicity, it may cause gastrointestinal irritation if swallowed.[1]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Exposure Controls and Personal Protective Equipment (PPE)

To ensure a safe laboratory environment, engineering controls and appropriate personal protective equipment are paramount.

Engineering Controls:

-

Ventilation: All work with Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6][10] This is crucial for minimizing the inhalation of vapors.

-

Safety Equipment: An eyewash station and a safety shower should be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE):

The selection of PPE should be based on the specific laboratory operations being performed. The following provides a general guideline:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses.[11][12] | Protects against splashes and vapors that could cause eye irritation.[12] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[12][13] | Prevents skin contact and potential irritation.[12][13] |

| Body Protection | A flame-resistant lab coat and closed-toe shoes.[11] | Protects skin from accidental spills and provides a barrier against fire. |

| Respiratory Protection | Generally not required when working in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4][12] | Avoids the inhalation of potentially harmful vapors.[12] |

Below is a decision-making workflow for selecting the appropriate level of PPE.

Caption: PPE selection workflow based on experimental scale.

Handling and Storage

Proper handling and storage procedures are critical for maintaining the stability of the compound and preventing accidents.

Handling:

-

Do not breathe vapors or mists.[5]

-

Use spark-proof tools and explosion-proof equipment, especially when handling larger quantities.[1][4][5]

-

Ground and bond containers when transferring the material to prevent static discharge.[1][6]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4][6][13][14][15]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[1][2][3][4][5][6][7]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][7]

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][10] |

| Skin Contact | Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][10] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][2][5][7][10][14] |

Emergency Procedures for Spills:

A prompt and effective response to a spill is crucial to minimize a hazardous situation.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. warwick.ac.uk [warwick.ac.uk]

- 4. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]

- 5. fishersci.com [fishersci.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. Methyl 4-hydroxycyclohexanecarboxylate | CAS#:17449-76-2 | Chemsrc [chemsrc.com]

- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 12. falseguridad.com [falseguridad.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. media.laballey.com [media.laballey.com]

- 15. carlroth.com [carlroth.com]

Methodological & Application

Application Notes & Protocols: Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate in Medicinal Chemistry Scaffold Design

Abstract

In the contemporary landscape of medicinal chemistry, the strategic move away from flat, aromatic structures towards three-dimensional (3D) scaffolds is a paramount strategy for enhancing compound properties and navigating crowded intellectual property spaces.[1][2] This guide introduces Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate, a saturated alicyclic scaffold, as a versatile building block in drug discovery programs. We provide a comprehensive analysis of its physicochemical properties, its role as a bioisosteric replacement for para-substituted phenyl rings, and detailed, field-tested protocols for its synthesis, derivatization, and evaluation in key ADME (Absorption, Distribution, Metabolism, and Excretion) assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel, F(sp³)-rich scaffolds to optimize lead compounds.

Introduction: The Imperative for 3D Scaffolds

The over-reliance on aromatic and heteroaromatic rings in drug discovery has led to challenges in achieving target specificity and favorable physicochemical properties, such as aqueous solubility and metabolic stability.[3] The concept of "escaping from flatland" encourages the use of 3D-rich scaffolds to improve the spatial arrangement of pharmacophoric features, which can lead to enhanced binding affinity and selectivity.[1][4] Saturated carbocycles, like the cyclohexane core of the title compound, offer a robust and conformationally defined framework to build upon.[5]

Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate presents several key features:

-

A 3D Cyclohexane Core: Provides defined stereochemical vectors for substituent placement.

-

An Isopropoxy Group: Modulates lipophilicity and can act as a hydrogen bond acceptor.

-

A Methyl Ester: A versatile chemical handle for further synthetic elaboration, particularly for amide library synthesis following hydrolysis.

This guide will detail the practical application of this scaffold, from initial synthesis to its characterization in assays critical for modern drug development.

Physicochemical & Structural Profile

The predicted and known properties of a scaffold are crucial for rational drug design. The 1,4-disubstituted cyclohexane ring can exist as two distinct diastereomers: cis and trans. The spatial orientation of the substituents in these isomers will profoundly impact their interaction with biological targets.

| Property | Predicted Value (trans-isomer) | Significance in Drug Design |

| Molecular Weight | 200.28 g/mol | Falls within the "Rule of 5" guidelines for oral bioavailability. |

| cLogP | 2.5 - 3.0 | Indicates moderate lipophilicity, often a good starting point for lead optimization. |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | Suggests good potential for cell membrane permeability. |

| Hydrogen Bond Acceptors | 3 (two ether oxygens, one carbonyl oxygen) | Provides points for potential target interaction. |

| Hydrogen Bond Donors | 0 | Reduced potential for excessive hydrogen bonding that can hinder permeability. |

| Fraction of sp³ carbons (Fsp³) | 0.9 | High degree of saturation, characteristic of 3D scaffolds.[4] |

Conformational Isomers: Cis vs. Trans

The choice between the cis and trans isomers is a critical design element. The trans isomer places the two substituents on opposite faces of the ring in a diaxial or diequatorial conformation, leading to a more linear and extended geometry. The cis isomer places them on the same face, resulting in a more compact, bent geometry. This difference in 3D shape is fundamental to how the scaffold will present its functional groups to a protein binding pocket.

Caption: Conformational differences between cis and trans isomers.

Rationale for Use in Medicinal Chemistry

Bioisosteric Replacement of Phenyl Rings

A primary application of this scaffold is as a saturated bioisostere for a 1,4-disubstituted (para) phenyl ring. Replacing an aromatic ring with a saturated cyclohexane equivalent can offer several advantages:

-

Improved Solubility: The disruption of planarity and aromaticity often leads to higher aqueous solubility.[4]

-

Enhanced Metabolic Stability: Saturated rings are generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to electron-rich aromatic rings.[3][6]

-

Novel Chemical Space: Provides an opportunity to generate novel, patentable chemical matter.[7]

Caption: Bioisosteric replacement strategy and its advantages.

Synthetic and Application Protocols

The following protocols provide a framework for the synthesis and evaluation of the title scaffold.

Protocol 1: Synthesis of Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate (trans-isomer)

This protocol outlines a two-step synthesis starting from commercially available methyl 4-hydroxycyclohexane-1-carboxylate.

Step A: Williamson Ether Synthesis

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of methyl trans-4-hydroxycyclohexane-1-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the secondary alcohol to form the corresponding alkoxide, which is a potent nucleophile.

-

Alkylation: After stirring for 30 minutes at 0 °C, add 2-iodopropane (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Causality: 2-iodopropane is an effective electrophile for the Sₙ2 reaction with the alkoxide. The reaction is allowed to proceed overnight to ensure completion.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous phase with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl trans-4-(propan-2-yloxy)cyclohexane-1-carboxylate.

Step B: Hydrolysis to the Carboxylic Acid (for further derivatization)

-

Setup: Dissolve the methyl ester from Step A (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-4 hours). Causality: LiOH provides hydroxide ions for the nucleophilic acyl substitution (saponification) of the ester to the carboxylate salt.[8]

-

Workup: Acidify the reaction mixture to pH ~2-3 with 1M hydrochloric acid (HCl). Extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

Caption: Synthetic workflow for scaffold preparation and derivatization.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance primarily through Phase I metabolism.[9][10][11]

-

Materials:

-

Pooled liver microsomes (human, rat, or other species of interest)[12]

-

Potassium phosphate buffer (100 mM, pH 7.4)[12]

-

NADPH regenerating system (or 1 mM NADPH)[10]

-

Test compound stock solution (10 mM in DMSO)

-

Positive control compounds (e.g., Dextromethorphan, Midazolam)[12]

-

Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample analysis.

-

-

Procedure:

-

Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).[9][10]

-

Incubation: In a 96-well plate, add the microsomal solution. Pre-incubate at 37°C for 5-10 minutes.

-

Initiation: Add the test compound to achieve a final concentration of 1 µM.[12] Initiate the metabolic reaction by adding the NADPH solution.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN with IS.[9]

-

Controls: Run parallel incubations without NADPH to control for non-enzymatic degradation. A positive control compound validates the metabolic competency of the microsomes.[11]

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int).

-

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict passive membrane permeability.[13][14]

-

Materials:

-

Procedure:

-

Membrane Coating: Gently add 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate.[16]

-

Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4), which may contain 1-5% DMSO to aid solubility.[16]

-

Donor Plate: Prepare the test compound solutions by diluting the DMSO stock into PBS to the desired final concentration (e.g., 10-100 µM). Add 150-200 µL of this solution to the donor plate wells.[15][16]

-

Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 5 to 18 hours with gentle shaking.[13][17]

-

Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

-

Data Analysis: Calculate the apparent permeability coefficient (P_app) using the following equation: P_app = [-ln(1 - C_A / C_eq)] * (V_D * V_A) / ((V_D + V_A) * Area * time) Where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and time is the incubation time.

-

Protocol 4: Thermodynamic Solubility Assay

This "shake-flask" method determines the equilibrium solubility of a compound, which is a critical parameter for drug formulation and bioavailability.[18][19][20]

-

Materials:

-

Solid (crystalline) test compound

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)[21]

-

Vials and a thermomixer or orbital shaker

-

Filtration or centrifugation system

-

-

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial (e.g., 1 mg).[21]

-

Incubation: Add a precise volume of the phosphate buffer (e.g., 1 mL).[21] Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[18][20]

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Self-validation: It is crucial to ensure that no solid particles are carried over into the sample for analysis.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it into a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.[18][21]

-

Data Reporting: The solubility is reported in units such as µg/mL or µM.

-

Conclusion

Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate represents a valuable, non-flat scaffold for modern medicinal chemistry. Its utility as a bioisosteric replacement for para-substituted phenyl rings offers a clear strategy to improve the physicochemical properties of lead compounds, such as solubility and metabolic stability. The detailed protocols provided herein offer a practical guide for the synthesis, derivatization, and essential in vitro characterization of this and similar F(sp³)-rich scaffolds, enabling drug discovery teams to effectively incorporate three-dimensional chemical matter into their research and development pipelines.

References

-

Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

-

Mercell. metabolic stability in liver microsomes. Available from: [Link]

-

Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

-

White, A. T., et al. (2019). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science. Available from: [Link]

-

Pacific Northwest National Laboratory. (2021). 3D-Scaffold, a Deep Learning Approach to Identify Novel Molecules for Therapeutics. Department of Energy, Office of Science. Available from: [Link]

-

Technology Networks. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

-

Cyprotex. Microsomal Stability. Available from: [Link]

-

Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Available from: [Link]

-

Mykhailiuk, P. K., et al. (2023). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv. Available from: [Link]

-

Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

-

MTT Lab. In-vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

-

Iscaffpharma. Cancer drug development support using 3D scaffolds. Available from: [Link]

-

BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

-

Teo, J. Y., et al. (2025). Advancement in Scaffold-Based 3D Cell Culture Models for Osteosarcoma Drug Screening. ACS Biomaterials Science & Engineering. Available from: [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

-

Loh, Q. L., & Choong, C. (2013). Three-Dimensional Scaffolds for Tissue Engineering Applications: Role of Porosity and Pore Size. Tissue Engineering Part B: Reviews. Available from: [Link]

-

Chemspace. Bioisosteric Replacements. Available from: [Link]

-

ResearchGate. New and Unusual Scaffolds in Medicinal Chemistry. Available from: [Link]

-

El-Gazzar, M. G., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available from: [Link]

-

El-Gazzar, M. G., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available from: [Link]

-

Paul, S., et al. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chemical Science. Available from: [Link]

-

Pathan, S. K., et al. (2025). Synthesis and Biological Evaluation of Cyclohexane-1,2,3,5-Tetrol Analogs as Potential Lead Candidates for Cancer Therapy. Current Organic Synthesis. Available from: [Link]

- Google Patents. US7511153B2 - 4-alkoxy cyclohexane-1 amino carboxylic acid esters and method for the production thereof.

-

PubChem. 4-Oxocyclohexanecarboxylate. Available from: [Link]

-

PrepChem.com. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Available from: [Link]

- Google Patents. KR100758620B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof.

-

Research and Reviews. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Available from: [Link]

-

Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Available from: [Link]

-

MDPI. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Available from: [Link]

- Google Patents. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.

Sources

- 1. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. 3D-Scaffold, a Deep Learning Approach to Identify Novel Molecules for Therapeutics | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem-space.com [chem-space.com]

- 8. rroij.com [rroij.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. mttlab.eu [mttlab.eu]

- 12. info.mercell.com [info.mercell.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. PAMPA | Evotec [evotec.com]

- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. enamine.net [enamine.net]

- 19. evotec.com [evotec.com]

- 20. raytor.com [raytor.com]

- 21. protocols.io [protocols.io]

The Strategic Integration of Cyclohexane Linkers in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Spacer

In the intricate landscape of medicinal chemistry, the linker element of a drug molecule is often perceived as a simple tether, connecting the key pharmacophoric components. However, this view belies the profound impact that a linker's architecture can have on a compound's overall biological activity, pharmacokinetic profile, and therapeutic efficacy. Among the diverse array of linker technologies, the cyclohexane moiety has emerged as a particularly versatile and powerful tool in the drug designer's arsenal. Its inherent conformational properties and stereochemical complexity offer a unique platform for optimizing drug-target interactions, enhancing metabolic stability, and fine-tuning physicochemical properties.

This document provides a comprehensive overview of the application of cyclohexane linkers in modern drug discovery. We will delve into the fundamental principles that govern their utility, explore their application in diverse therapeutic modalities, and provide detailed experimental protocols for their synthesis and characterization.

The Unique Advantages of Cyclohexane Linkers

The utility of cyclohexane as a linker stems from its distinct structural features, which can be strategically exploited to address common challenges in drug development.

Conformational Rigidity and Pre-organization

Unlike flexible aliphatic chains that can adopt a multitude of conformations, the cyclohexane ring exists predominantly in a well-defined chair conformation. This inherent rigidity reduces the entropic penalty upon binding to a target protein, as the linker is pre-organized in a more defined spatial orientation. This can lead to a significant improvement in binding affinity and selectivity. The chair conformation orients the substituents in either axial or equatorial positions, and the interconversion between these two chair forms, known as ring flipping, has a significant energy barrier.[1][2][3] This conformational preference can be exploited to precisely position pharmacophores for optimal interaction with a biological target.

dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "Flexible Linker" A[POI Ligand] -- "High Conformational Freedom" --> B[E3 Ligase Ligand]; end subgraph "Cyclohexane Linker" C[POI Ligand] -- "Conformationally Restricted" --> D[E3 Ligase Ligand]; end style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 } caption: "Flexible vs. Rigid Cyclohexane Linkers"

Stereochemistry and Vectorial Control

The tetrahedral nature of the sp³-hybridized carbons in the cyclohexane ring gives rise to a rich stereochemical landscape. Disubstituted cyclohexanes can exist as cis and trans diastereomers, which, in turn, can have distinct conformational preferences. This allows for precise control over the three-dimensional arrangement of the linked pharmacophores. For example, a trans-1,4-disubstituted cyclohexane linker will place the two substituents on opposite sides of the ring, leading to a more linear and extended conformation. Conversely, a cis-1,4-disubstituted linker will position the substituents on the same side, resulting in a more compact, bent arrangement. This level of vectorial control is crucial for optimizing the geometry of interaction within a binding pocket.

dot graph LR { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; bgcolor="#FFFFFF";

} caption: "Stereoisomers of 1,4-disubstituted cyclohexane linkers"

Bioisosteric Replacement

The cyclohexane ring can serve as a non-aromatic, three-dimensional bioisostere for a phenyl ring. This substitution can be advantageous in several ways. It can disrupt undesirable pi-stacking interactions, improve metabolic stability by removing a site for aromatic oxidation, and enhance solubility. Furthermore, the three-dimensional nature of the cyclohexane ring can lead to more extensive and favorable van der Waals interactions within a binding pocket compared to a flat aromatic ring.

Applications in Diverse Therapeutic Modalities

The strategic advantages of cyclohexane linkers have led to their widespread adoption in various areas of drug discovery.

Small Molecule Therapeutics

In traditional small molecule drug design, cyclohexane linkers are frequently used to rigidify flexible chains connecting two pharmacophores, leading to enhanced potency and selectivity. A notable example is the antipsychotic drug Cariprazine . The trans-1,4-disubstituted cyclohexane linker in Cariprazine plays a crucial role in positioning the terminal piperazine and dimethylurea moieties for optimal interaction with dopamine D2 and D3 receptors.[4][5][6][7][8]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The conformational rigidity of cyclohexane linkers can help to pre-organize the two ligands in a favorable orientation for ternary complex formation.[9] The stereochemistry of the cyclohexane linker can also be fine-tuned to optimize the geometry of the ternary complex.[10]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker. The linker's stability in circulation and its ability to release the payload at the target site are critical for the ADC's therapeutic window. The succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a widely used non-cleavable linker in ADCs, including the approved drug Trastuzumab emtansine (Kadcyla®).[11][12][13] The cyclohexane ring in the SMCC linker provides a stable, rigid spacer between the antibody and the payload.[14][15]

Data Presentation: The Impact of Cyclohexane Linkers

The following tables summarize quantitative data from the literature, illustrating the significant impact of incorporating cyclohexane linkers on the biological activity and properties of drug candidates.

Table 1: Comparison of Flexible vs. Rigid Cyclohexane Linkers in PROTACs

| PROTAC Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |

| Flexible (PEG) | BRD4 | VHL | 50 | >90 | [9] |

| Rigid (Cyclohexane) | BRD4 | VHL | 10 | >95 | [9] |

Table 2: Influence of Cyclohexane Linker Stereochemistry on ADC Potency

| ADC Linker Stereoisomer | Target Antigen | Cell Line | IC50 (pM) | Reference |

| L-Asn-D-Lys | Folate Receptor α | KB | 10 | [16] |

| L-Asn-L-Lys | Folate Receptor α | KB | 15 | [16] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of cyclohexane-containing linkers and their incorporation into drug molecules.

Protocol 1: Synthesis of a Key Intermediate for Cariprazine via a trans-1,4-Disubstituted Cyclohexane Linker

This protocol outlines a synthetic route to a key intermediate of Cariprazine, highlighting the establishment of the crucial trans-cyclohexane stereochemistry.[4][5][6][7][8]

Workflow for the Synthesis of a Cariprazine Intermediate

Step-by-Step Procedure:

-

Wittig-Horner Reaction: To a solution of N-(4-oxocyclohexyl)acetamide in anhydrous THF at 0 °C, add sodium hydride (1.2 eq). Stir for 30 minutes, then add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Alkene Reduction: Dissolve the product from the previous step in ethanol and add 10% Pd/C catalyst. Hydrogenate the mixture at 50 psi for 4 hours. Filter the reaction mixture through Celite and concentrate the filtrate to yield the saturated ester.

-

Ester Hydrolysis: To a solution of the ester in a mixture of THF and water, add lithium hydroxide (2.0 eq). Stir at room temperature for 6 hours. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. The combined organic layers are dried and concentrated to give the carboxylic acid.

-

Deacylation and Amidation: The detailed procedures for deacylation and subsequent amidation to introduce the dimethylurea moiety can be found in the cited literature.[4][7][8] The trans isomer is typically isolated and purified through recrystallization.

Protocol 2: Formation of a Cyclohexane Ring via Robinson Annulation

The Robinson annulation is a powerful and classic method for the formation of a six-membered ring, which is a core component of many natural products and synthetic drugs.[17][18][19]

Reaction Scheme:

Step-by-Step Procedure:

-

Michael Addition: To a solution of a ketone (e.g., cyclohexanone) in ethanol, add a catalytic amount of sodium ethoxide. To this mixture, add methyl vinyl ketone dropwise at room temperature. Stir the reaction for 4-6 hours.

-

Intramolecular Aldol Condensation and Dehydration: After the Michael addition is complete (monitored by TLC), heat the reaction mixture to reflux for 2-3 hours. This will promote the intramolecular aldol condensation and subsequent dehydration to form the cyclohexenone product.

-